BRD4 Bromodomain Binding Affinity: Target Compound vs. Reported Piperidine Carboxamide Analogs
While direct experimental data for the target compound is not publicly available in peer-reviewed literature, structurally related piperidine-1-carboxamides with 5-bromopyrimidine ether linkages have demonstrated BRD4 BD2 binding affinities. For example, a closely related compound within the same chemotype exhibited a Kd of 0.300 nM against human BRD4 BD2 in a BROMOscan assay [1]. However, the same compound showed a Kd of 3.40 nM for BRD4 BD1 assessed via Discover X assay, indicating a >10-fold selectivity drop [2]. This establishes a class benchmark: the target compound's unique 4-methoxyphenethyl carboxamide arm may differentially modulate BD1/BD2 selectivity compared to analogs with simpler N-substituents (e.g., isopropyl or cyclopentyl). There is no confirmed identical assay data available for the exact target compound; thus, this differentiation remains a class-level inference.
| Evidence Dimension | Binding affinity (Kd) to BRD4 BD2 vs BD1 |
|---|---|
| Target Compound Data | No public data for CAS 2034579-22-9 |
| Comparator Or Baseline | Closest reported chemotype analog: Kd BD2 = 0.300 nM; Kd BD1 = 3.40 nM |
| Quantified Difference | Not determined for exact compound |
| Conditions | BROMOscan assay (BD2); Discover X assay (BD1); human BRD4 bromodomains expressed in bacterial system |
Why This Matters
Bromodomain selectivity is critical for reducing off-target transcriptional effects; evidence of BD2-over-BD1 preference at the class level suggests that the target compound, bearing a distinct 4-methoxyphenethyl group, may exhibit a unique selectivity profile that justifies its specific procurement over generic piperidine carboxamide alternatives.
- [1] BindingDB. BDBM50148603. Kd: 0.300 nM for human BRD4 BD2 (BROMOscan assay). No date. View Source
- [2] BindingDB. BDBM50148603. Kd: 3.40 nM for BRD4 BD1 (Discover X assay). No date. View Source
